Methyl 6-(acetylamino)nicotinate
Overview
Description
Methyl 6-(acetylamino)nicotinate is a chemical compound with the molecular formula C9H10N2O3 It is a derivative of nicotinic acid and is used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)nicotinate typically involves the acetylation of 6-aminonicotinic acid followed by esterification. One common method includes the following steps:
Acetylation: 6-aminonicotinic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 6-(acetylamino)nicotinic acid.
Esterification: The resulting 6-(acetylamino)nicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acetylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the acetylamino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Methyl 6-(acetylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 6-(acetylamino)nicotinate involves its interaction with specific molecular targets and pathways:
Vasodilation: It acts as a peripheral vasodilator, enhancing local blood flow at the site of application.
Prostaglandin Release: It promotes the release of prostaglandin D2, which has a short half-life and acts locally
Comparison with Similar Compounds
Methyl 6-(acetylamino)nicotinate can be compared with other similar compounds such as:
Methyl nicotinate:
Nicotinic acid: While nicotinic acid is a simple carboxylic acid, this compound is an ester derivative with enhanced stability and solubility
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 6-acetamidopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHZQJGBJMCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377351 | |
Record name | Methyl 6-(acetylamino)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98953-23-2 | |
Record name | Methyl 6-(acetylamino)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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